molecular formula C8H11NO9 B12580165 (2S)-2,2'-(Hydroxyimino)bis(succinic acid) CAS No. 194604-51-8

(2S)-2,2'-(Hydroxyimino)bis(succinic acid)

Cat. No.: B12580165
CAS No.: 194604-51-8
M. Wt: 265.17 g/mol
InChI Key: JPGSFSFMINKKJZ-WUCPZUCCSA-N
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Description

(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is a chemical compound with significant potential in various scientific and industrial applications. This compound is characterized by the presence of two succinic acid moieties linked through a hydroxyimino group. The unique structure of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) allows it to participate in a variety of chemical reactions, making it a valuable compound in research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) typically involves the reaction of succinic acid derivatives with hydroxylamine. One common method includes the reaction of succinic anhydride with hydroxylamine hydrochloride in the presence of a base, such as sodium hydroxide, to form the hydroxyimino intermediate. This intermediate is then further reacted with another equivalent of succinic anhydride to yield (2S)-2,2’-(Hydroxyimino)bis(succinic acid).

Industrial Production Methods

Industrial production of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(2S)-2,2’-(Hydroxyimino)bis(succinic acid) can undergo various chemical reactions, including:

    Oxidation: The hydroxyimino group can be oxidized to form oxime derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The hydroxyimino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.

Major Products Formed

    Oxidation: Oxime derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2S)-2,2’-(Hydroxyimino)bis(succinic acid) has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the production of polymers and as a chelating agent in various industrial processes.

Mechanism of Action

The mechanism of action of (2S)-2,2’-(Hydroxyimino)bis(succinic acid) involves its interaction with molecular targets such as enzymes and receptors. The hydroxyimino group can form hydrogen bonds and coordinate with metal ions, influencing the activity of enzymes and other proteins. This interaction can modulate biochemical pathways and cellular processes, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    (2S,3S)-2,3-Bis(benzoyloxy)succinic acid: Another succinic acid derivative with different functional groups.

    Succinic acid: The parent compound with simpler structure and different reactivity.

    Oxaloacetic acid: A structurally related compound with different chemical properties.

Uniqueness

(2S)-2,2’-(Hydroxyimino)bis(succinic acid) is unique due to the presence of the hydroxyimino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications that are not achievable with other similar compounds.

Properties

CAS No.

194604-51-8

Molecular Formula

C8H11NO9

Molecular Weight

265.17 g/mol

IUPAC Name

2-[[(1S)-1,2-dicarboxyethyl]-hydroxyamino]butanedioic acid

InChI

InChI=1S/C8H11NO9/c10-5(11)1-3(7(14)15)9(18)4(8(16)17)2-6(12)13/h3-4,18H,1-2H2,(H,10,11)(H,12,13)(H,14,15)(H,16,17)/t3-,4?/m0/s1

InChI Key

JPGSFSFMINKKJZ-WUCPZUCCSA-N

Isomeric SMILES

C([C@@H](C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O

Canonical SMILES

C(C(C(=O)O)N(C(CC(=O)O)C(=O)O)O)C(=O)O

Origin of Product

United States

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